Cetirizine (D8 dihydrochloride) Cetirizine (D8 dihydrochloride) A nonsedating type histamine H1-receptor antagonist. A major metabolite of Hydroxyzine. Pharmacological activity resides primarily in the (R)-isomer. Antihystaminic.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196388
InChI: InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Molecular Formula: C21H27Cl3N2O3
Molecular Weight: 469.9 g/mol

Cetirizine (D8 dihydrochloride)

CAS No.:

Cat. No.: VC0196388

Molecular Formula: C21H27Cl3N2O3

Molecular Weight: 469.9 g/mol

Purity: 0.95

* For research use only. Not for human or veterinary use.

Cetirizine (D8 dihydrochloride) -

Molecular Formula C21H27Cl3N2O3
Molecular Weight 469.9 g/mol
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Standard InChI InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Standard InChI Key PGLIUCLTXOYQMV-FLZNRFFQSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Canonical SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Appearance White Solid
Melting Point 208-210°C

Chemical Properties and Structure

Molecular Formula and Weight

Cetirizine (D8 dihydrochloride) has the molecular formula C21H19D8Cl3N2O3, with a molecular weight of 469.86 g/mol . Some sources alternatively report the formula as C21H18Cl2D8N2O3 with a molecular weight of 433.4 g/mol, which likely represents different ways of accounting for the hydrochloride salt formation .

Structural Characteristics

The compound features a deuterium-labeled piperazine ring where all eight hydrogen atoms (positions 2,2,3,3,5,5,6,6) have been replaced with deuterium atoms. Its full IUPAC name is 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride . The structure maintains the core pharmacophore of cetirizine with the deuterium substitution providing distinct mass spectrometric properties .

Physical Properties

The compound is typically available as a crystalline powder. Its solubility characteristics indicate it is slightly soluble in methanol and water . Recommended storage conditions are -20°C for powder forms, with stability of approximately 3 years under these conditions .

Applications

Analytical Applications

The primary application of Cetirizine (D8 dihydrochloride) is as an internal standard for the quantification of cetirizine and its enantiomers ((R)-cetirizine and (S)-cetirizine) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . The deuterium labeling creates a mass shift that allows for differentiation from the non-labeled analyte while maintaining nearly identical chromatographic behavior, making it an ideal internal standard .

Research Applications

This compound is extensively used in pharmacokinetic studies involving cetirizine and levocetirizine. It enables researchers to accurately quantify drug concentrations in biological matrices such as plasma and urine . It has been employed in both human and veterinary studies, including investigations of cetirizine elimination in horses .

Pharmacological Profile

Enantiomeric Considerations

Cetirizine is a racemic mixture composed of equal amounts of two enantiomers: (R)-cetirizine and (S)-cetirizine. The pharmacological activity resides primarily in the (R) isomer (levocetirizine). The deuterated version maintains this chemical structure and is valuable for studying the pharmacokinetics of both cetirizine and its individual enantiomers .

ManufacturerProduct NumberPackagingPrice (USD)Update Date
Cayman Chemical26445500μg$1532024-03-01
Cayman Chemical264451mg$2902024-03-01
TRCC2811025mg$8202021-12-16
Medical Isotopes, Inc.D44795mg$18002021-12-16

The compound is typically supplied with a purity exceeding 95% as determined by HPLC analysis . Storage recommendations for stock solutions vary by solvent and temperature: at -80°C, use within 6 months; at -20°C, use within 1 month .

Analytical Methodology

Cetirizine (D8 dihydrochloride) has been successfully employed in various analytical procedures. One documented method involves selective reaction monitoring of the precursor ion for cetirizine (m/z 389.154) compared to the internal standard d8-cetirizine (m/z 397.215). The product ions monitored include m/z 166.1 for cetirizine and m/z 165.1 and 201.1 for d8-cetirizine .

This methodology typically employs linear regression analysis with a weighting factor of 1/X for calibration curves, yielding correlation coefficients (R²) of 0.99 or better. Accuracy is reported as percent nominal concentration, and precision as percent relative standard deviation .

Research Findings

Pharmacokinetic Studies

In a comparative pharmacokinetic study of levocetirizine and cetirizine, researchers utilized Cetirizine (D8 dihydrochloride) as an internal standard. The study examined the exposure to levocetirizine when administered as levocetirizine oral solution (OS) 5 mg versus cetirizine dihydrochloride (DS) 10 mg. Results showed that the mean Cmax and AUC0–48 of levocetirizine after a single dose of levocetirizine OS 5 mg were 203.3 ± 42.49 ng/mL and 1814.9 ± 304.22 ng·hr/mL, respectively. For cetirizine DS 10 mg, these values were 196.5 ± 31.31 ng/mL and 1710.5 ± 263.31 ng·hr/mL .

Veterinary Applications

Cetirizine (D8 dihydrochloride) has been employed in veterinary pharmacokinetic studies, particularly in horses. In one study examining the elimination of cetirizine following multiple-dose administration to exercised Thoroughbred horses, d8-cetirizine was used as the internal standard for quantification. The median terminal half-life of cetirizine was determined to be 5.66 hours, aligning with previous reports using the same dosage .

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